4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a naphthoyl group, two fluorine atoms, and a dihydrobenzo[e][1,4]diazepinone core. Benzodiazepines are well-known for their applications in medicine, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps:
Formation of the Naphthoyl Intermediate: The initial step involves the preparation of the 2-ethoxy-1-naphthoyl chloride through the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride.
Coupling Reaction: The naphthoyl chloride is then reacted with 7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in the presence of a base such as triethylamine to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the diazepinone ring, potentially forming alcohol derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 2-ethoxy-1-naphthoic acid, while reduction of the carbonyl group could produce a corresponding alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines and their derivatives in various chemical reactions.
Biology
Biologically, 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific receptors makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests it may have anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure also makes it a valuable compound for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine with similar therapeutic applications.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one apart from these compounds is its unique structural features, such as the presence of the naphthoyl group and the two fluorine atoms. These modifications can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-ethoxynaphthalene-1-carbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N2O3/c1-2-35-24-14-9-17-5-3-4-6-21(17)26(24)28(34)32-16-25(33)31-23-13-12-20(30)15-22(23)27(32)18-7-10-19(29)11-8-18/h3-15,27H,2,16H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGCBMNPQZUJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(=O)NC4=C(C3C5=CC=C(C=C5)F)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.